N-Acetyl-2'-c-methyl-guanosine2',3',5'-tribenzoate
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Overview
Description
N-Acetyl-2’-c-methyl-guanosine2’,3’,5’-tribenzoate is a chemical compound with the molecular formula C34H29N5O9 and a molecular weight of 651.62216 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of N-Acetyl-2’-c-methyl-guanosine2’,3’,5’-tribenzoate involves several steps. The starting material is typically guanosine, which undergoes acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively. The final step involves the tribenzoate esterification, where benzoic acid derivatives are used under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
N-Acetyl-2’-c-methyl-guanosine2’,3’,5’-tribenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Acetyl-2’-c-methyl-guanosine2’,3’,5’-tribenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-2’-c-methyl-guanosine2’,3’,5’-tribenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .
Comparison with Similar Compounds
N-Acetyl-2’-c-methyl-guanosine2’,3’,5’-tribenzoate can be compared with other similar compounds, such as:
N-Acetyl-guanosine: Lacks the methyl and tribenzoate groups.
2’-c-methyl-guanosine: Lacks the acetyl and tribenzoate groups.
Guanosine-2’,3’,5’-tribenzoate: Lacks the acetyl and methyl groups.
Properties
Molecular Formula |
C34H29N5O9 |
---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H29N5O9/c1-20(40)36-33-37-27-25(28(41)38-33)35-19-39(27)32-34(2,48-31(44)23-16-10-5-11-17-23)26(47-30(43)22-14-8-4-9-15-22)24(46-32)18-45-29(42)21-12-6-3-7-13-21/h3-17,19,24,26,32H,18H2,1-2H3,(H2,36,37,38,40,41)/t24-,26-,32-,34-/m1/s1 |
InChI Key |
PYNJSQLPBBLTIR-ZFHKSBOGSA-N |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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